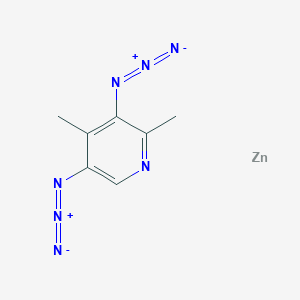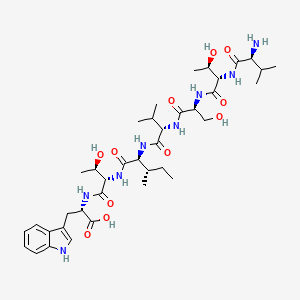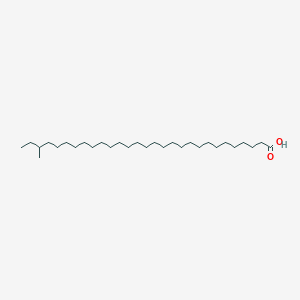
2,5-Bis(benzyloxy)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(benzyloxy)benzene-1,4-diol is an organic compound with the molecular formula C20H18O4 It is a derivative of hydroquinone, where the hydrogen atoms on the hydroxyl groups are replaced by benzyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)benzene-1,4-diol typically involves the protection of hydroquinone. One common method is the reaction of hydroquinone with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction proceeds under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2,5-Bis(benzyloxy)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bis(benzyloxy)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to its structural similarity to hydroquinone.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antioxidant or anticancer properties.
Industry: Utilized in the synthesis of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of 2,5-Bis(benzyloxy)benzene-1,4-diol is largely dependent on its ability to undergo redox reactions. The benzyloxy groups can stabilize the radical intermediates formed during these reactions, making the compound a potential antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues .
類似化合物との比較
Similar Compounds
2,5-Diformylbenzene-1,4-diol: A versatile building block for the synthesis of redox-active ligands.
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Used as a monomeric precursor for light-emitting polymers.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Another monomeric precursor for cyano-PPV light-emitting polymers.
Uniqueness
2,5-Bis(benzyloxy)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its stability and makes it a valuable intermediate in organic synthesis. Its potential antioxidant properties also make it a compound of interest in biological and medical research.
特性
CAS番号 |
142031-13-8 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
2,5-bis(phenylmethoxy)benzene-1,4-diol |
InChI |
InChI=1S/C20H18O4/c21-17-12-20(24-14-16-9-5-2-6-10-16)18(22)11-19(17)23-13-15-7-3-1-4-8-15/h1-12,21-22H,13-14H2 |
InChIキー |
SKTHXFVVBLGINM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2O)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)


![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)

![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)


![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
